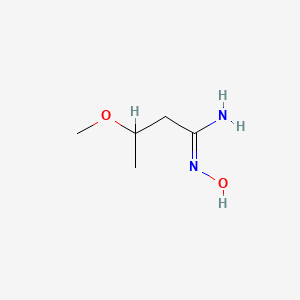

N'-hydroxy-3-methoxybutanimidamide

Description

Significance of Amidoxime (B1450833) and Imidamide Scaffolds in Contemporary Chemical Synthesis and Biological Inquiry

The foundational structure of N'-hydroxy-3-methoxybutanimidamide incorporates an N-hydroxyimidamide group, which is a derivative of the well-studied amidoxime and imidamide scaffolds. These structural motifs are of profound importance in modern chemistry.

Amidoximes , characterized by having both a hydroxyimino and an amino group on the same carbon atom, are recognized for their versatility as building blocks in the synthesis of various heterocyclic compounds. researchgate.net Their significance extends into medicinal chemistry, where they are valued for a wide array of biological activities. These include roles as antituberculotic, antibacterial, antiviral, antifungal, and anti-inflammatory agents. researchgate.net The amidoxime functionality is often employed as a bioisostere of a carboxylic acid, a strategy that has led to the development of successful drug candidates. nih.gov Furthermore, certain amidoximes can act as nitric oxide (NO) donors, a crucial aspect for therapies targeting cardiovascular and inflammatory conditions. nih.govnih.gov

Imidamide scaffolds , closely related to amidoximes, are also integral to synthetic and medicinal chemistry. The amide bond is a fundamental component of many biologically active molecules, including pharmaceuticals and natural products. researchgate.net The imidamide structure, a variation of the amide, offers unique electronic and steric properties that can be exploited in drug design and the synthesis of complex molecular architectures. nih.gov These scaffolds are often investigated for their potential to mimic or replace peptide bonds, leading to compounds with enhanced enzymatic resistance and modified hydrophilicity. nih.gov

The following table provides an overview of the diverse applications of these core scaffolds:

Table 1: Applications of Amidoxime and Imidamide Scaffolds| Scaffold | Field of Application | Specific Examples of Use |

|---|---|---|

| Amidoxime | Medicinal Chemistry | Antibacterial agents, Antiviral agents, Anti-inflammatory drugs, Nitric oxide donors. researchgate.netnih.gov |

| Chemical Synthesis | Building blocks for heterocyclic compounds, Bioisosteres for carboxylic acids. researchgate.netnih.gov | |

| Imidamide | Drug Discovery | Peptide bond mimetics, Enzyme inhibitors. nih.gov |

| Materials Science | Development of novel polymers and materials with specific properties. |

Contextualization of this compound within the N-Hydroxyimidamide Class

This compound belongs to the N-hydroxyimidamide class of compounds, which are characterized by a hydroxyl group attached to the nitrogen atom of an imidamide. This specific structural feature imparts distinct chemical properties and potential biological activities. For instance, N-hydroxyamides have been explored for their potential as inhibitors of various enzymes, including those crucial for the survival of pathogens or the proliferation of cancer cells. ontosight.ai

The presence of the N-hydroxy group can influence the molecule's reactivity, stability, and ability to form hydrogen bonds, which in turn affects its interactions with biological targets. ontosight.ai The synthesis of such compounds typically involves the reaction of a corresponding acid derivative with hydroxylamine (B1172632) or a related reagent. ontosight.ai The broader class of N-hydroxy-amidine compounds has been shown to possess biological activities such as antihypertensive and vasodilatory effects. google.com

Research Imperatives for Investigating Novel Small Molecules in Interdisciplinary Scientific Fields

The investigation of novel small molecules like this compound is driven by several key research imperatives that span multiple scientific disciplines. Small molecules, generally defined as organic compounds with a low molecular weight, form the backbone of the pharmaceutical industry, constituting approximately 90% of all medicines. ontosight.aikyinno.com Their ability to be administered orally and penetrate cell membranes to reach intracellular targets makes them highly valuable therapeutic agents. nih.govpatheon.com

The key drivers for the continued exploration of new small molecules include:

Addressing Unmet Medical Needs: The emergence of new diseases and the development of resistance to existing drugs necessitate a continuous pipeline of novel therapeutic agents. nih.gov

Exploring New Biological Pathways: Novel small molecules can serve as chemical probes to explore and understand complex biological processes, even when a clear target is not initially identified. nih.gov

Technological Advancements: Progress in synthetic chemistry, computational modeling, and high-throughput screening allows for the design and evaluation of new molecules with greater efficiency and precision. nih.govnih.gov

Interdisciplinary Innovation: The study of new chemical entities fosters collaboration between chemists, biologists, pharmacologists, and material scientists, leading to groundbreaking discoveries and applications in fields ranging from medicine to materials science and agriculture. solubilityofthings.com

The development of new small molecules is a multi-stage process, as illustrated in the table below, highlighting the journey from initial concept to a potential application.

Table 2: Illustrative Research and Development Pipeline for a Novel Small Molecule| Stage | Key Activities | Desired Outcome |

|---|---|---|

| Discovery | Synthesis, purification, and structural elucidation. | A pure sample of the novel compound. |

| Preclinical | In vitro and in vivo screening for biological activity and toxicity. | Identification of potential therapeutic effects and a preliminary safety profile. |

| Development | Optimization of the lead compound structure to enhance efficacy and reduce side effects. | A drug candidate with improved properties. |

| Application | Formulation studies, and further investigation for various applications (e.g., clinical trials, material science). | A new product or tool for scientific or therapeutic use. |

Properties

Molecular Formula |

C5H12N2O2 |

|---|---|

Molecular Weight |

132.16 g/mol |

IUPAC Name |

N'-hydroxy-3-methoxybutanimidamide |

InChI |

InChI=1S/C5H12N2O2/c1-4(9-2)3-5(6)7-8/h4,8H,3H2,1-2H3,(H2,6,7) |

InChI Key |

CVIBTMGIIBCAOF-UHFFFAOYSA-N |

Isomeric SMILES |

CC(C/C(=N/O)/N)OC |

Canonical SMILES |

CC(CC(=NO)N)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Hydroxy 3 Methoxybutanimidamide

Established Synthetic Pathways for N-Hydroxyimidamides and Related Amidoximes

The synthesis of N-hydroxyimidamides and their tautomeric form, amidoximes, has been a subject of extensive research. Several classical methods have been developed and are widely employed for the preparation of these compounds.

Nitrile-Hydroxylamine Condensation Routes

The most common and direct method for the synthesis of amidoximes is the reaction of a nitrile with hydroxylamine (B1172632). nih.gov This reaction is typically carried out by heating a mixture of the nitrile and hydroxylamine hydrochloride with a base, such as sodium carbonate, in an alcoholic solvent. nih.gov The reaction proceeds via nucleophilic attack of the hydroxylamine on the carbon atom of the nitrile group. This method is often favored due to the ready availability of nitrile precursors and generally provides high yields of the desired amidoxime (B1450833). nih.gov In some instances, ultrasonic irradiation has been employed to accelerate the reaction and improve yields, offering a solvent-free alternative. nih.gov

Alternative Conversions from Carboxylic Acid Derivatives

N-substituted amidoximes can also be synthesized from various carboxylic acid derivatives. A one-pot approach involves the conversion of secondary amides into N-substituted amidoximes using a triphenylphosphine-iodine (Ph3P-I2) mediated dehydrative condensation. nih.govrsc.org This method is versatile, allowing for the synthesis of a wide range of N-aryl and N-alkyl amidoximes under mild conditions and with short reaction times. nih.govrsc.org

Furthermore, acid chlorides can serve as precursors for N-substituted amidoximes. nih.govrsc.org The in-situ formation of an amide by reacting an acid chloride with an amine, followed by treatment with hydroxylamine hydrochloride in the presence of a suitable activating agent like Ph3P–I2, provides a direct route to the target compounds. nih.govrsc.org The general mechanism for this transformation involves the activation of the amide intermediate, followed by nucleophilic displacement with hydroxylamine. nih.gov

The following table summarizes the conversion of various carboxylic acid derivatives to N-substituted amidoximes:

| Starting Material | Reagents | Key Features |

| Secondary Amide | Ph3P–I2, Base, Hydroxylamine HCl | One-pot, mild conditions, good for N-aryl and N-alkyl amidoximes. nih.govrsc.org |

| Acid Chloride | Amine, Ph3P–I2, Base, Hydroxylamine HCl | In-situ amide formation, direct one-pot synthesis. nih.govrsc.org |

| Carboxylic Acid | Coupling agents (e.g., DCC, EDC/HOBt), protected hydroxylamine, deprotection | Stepwise process, suitable for sensitive substrates. nih.gov |

This table is generated based on information from the provided text and is for illustrative purposes.

Ring-Opening Reactions Leading to N-Substituted Amidoximes

Certain nitrogen-containing heterocyclic compounds can undergo ring-opening reactions to yield N-substituted amidoximes. For instance, 1,2,4-oxadiazoles can be converted to amidoximes upon treatment with aqueous sodium hydroxide (B78521) or by reduction with agents like lithium aluminum hydride (LiAlH4). nih.gov The latter cleaves the C-O bond within the heterocyclic ring to produce the corresponding N-substituted amidoxime. nih.gov This method provides an alternative route to these compounds, particularly when the corresponding heterocyclic precursors are readily accessible.

Novel Approaches and Advancements in N'-hydroxy-3-methoxybutanimidamide Synthesis

Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and catalytic methods for the synthesis of N-hydroxyimidamides.

Exploration of Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of amides and related functional groups. rsc.orgnih.gov These principles aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. For the synthesis of N-hydroxyimidamides, this could involve the use of biocatalytic methods, such as employing enzymes for amide bond formation, which can offer high selectivity and operate under mild conditions. rsc.orgnih.gov Solvent-free reaction conditions, as seen in some multicomponent reactions, also align with green chemistry goals by minimizing the use of volatile organic compounds. mdpi.com While not yet specifically reported for this compound, the broader trend towards sustainable synthesis suggests that such methods will be crucial for future production.

Catalytic Methods for N-Hydroxyimidamide Formation

The development of catalytic methods for the direct formation of amide bonds from carboxylic acids and amines is an active area of research that can be extended to N-hydroxyimidamide synthesis. rsc.orgrsc.org For instance, boronic acid derivatives have been shown to catalyze the direct amidation between carboxylic acids and amines. rsc.org The use of a catalyst can reduce the need for stoichiometric activating agents, leading to a more atom-economical process.

A notable catalytic approach for the synthesis of N-substituted amidoximes involves the use of a triphenylphosphine-iodine system, which can be considered a form of mediated synthesis. nih.gov This method, while requiring stoichiometric reagents, offers a significant improvement in reaction efficiency and conditions over more traditional methods.

The following table outlines some modern synthetic approaches relevant to N-hydroxyimidamide synthesis:

| Approach | Key Principle | Potential Advantages |

| Green Chemistry | Biocatalysis, solvent-free conditions | Reduced environmental impact, increased safety, high selectivity. rsc.orgnih.govmdpi.com |

| Catalytic Methods | Use of catalysts (e.g., boronic acids) | Higher atom economy, milder reaction conditions, reduced waste. rsc.org |

| Mediated Synthesis | Use of activating agents (e.g., Ph3P-I2) | High yields, short reaction times, broad substrate scope. nih.govrsc.org |

This table is generated based on information from the provided text and is for illustrative purposes.

High-Throughput Synthesis and Automation Strategies

The application of high-throughput synthesis (HTS) and automation has revolutionized modern medicinal and materials chemistry, enabling the rapid generation and screening of vast compound libraries. These techniques are particularly valuable for optimizing reaction conditions and exploring structure-activity relationships. In principle, the synthesis of this compound could be amenable to such automated approaches.

However, a review of current literature indicates a lack of specific published methods for the high-throughput synthesis of this compound. General principles of automated synthesis, such as parallel reaction execution in microtiter plates and the use of robotic liquid handlers, could theoretically be applied. The successful implementation of such a strategy would be contingent on the development of a robust and reliable synthetic route compatible with automation.

Table 1: Hypothetical Parameters for Automated Synthesis of this compound

| Parameter | Potential Approach | Considerations |

| Reactant Dispensing | Robotic liquid handling | Accurate dispensing of starting materials and reagents in solution. |

| Reaction Conditions | Parallel reaction blocks | Precise temperature and time control for multiple reactions simultaneously. |

| Work-up and Purification | Automated solid-phase extraction (SPE) or liquid-liquid extraction | Efficient removal of byproducts and excess reagents. |

| Analysis | High-performance liquid chromatography-mass spectrometry (HPLC-MS) | Rapid determination of product formation and purity. |

This table represents a conceptual framework, as no specific automated synthesis data for this compound has been reported.

Reactivity and Mechanistic Chemical Investigations of N Hydroxy 3 Methoxybutanimidamide

Fundamental Reactivity Patterns of Amidoximes and Hydroxamic Acids

Amidoximes (RC(=NOH)NH2) and their structural relatives, hydroxamic acids (RC(=O)NHOH), are classes of organic compounds characterized by the presence of a hydroxylamino group attached to a carbonyl or an imine carbon. This arrangement confers unique reactivity upon them. nih.govnih.gov

Nucleophilic Reactivity and the Alpha-Effect Phenomenon

One of the most significant features of amidoximes and hydroxamic acids is their enhanced nucleophilicity, a phenomenon known as the alpha-effect. The alpha-effect describes the increased reactivity of a nucleophile due to the presence of an adjacent atom (the alpha-atom) bearing a lone pair of electrons. Current time information in Bangalore, IN. In the case of amidoximes and hydroxamic acids, the nitrogen atom's nucleophilicity is enhanced by the adjacent oxygen atom.

This effect results in these compounds being more potent nucleophiles than would be predicted by their basicity (pKa) alone. Current time information in Bangalore, IN. The alpha-effect is particularly pronounced in reactions with electrophilic centers, such as in acylation and phosphorylation reactions. researchgate.netresearchgate.net For instance, hydroxamate ions have been shown to be highly effective in the cleavage of esters, including organophosphates. researchgate.netresearchgate.netnih.gov

The origin of the alpha-effect is a subject of ongoing discussion, with several theories proposed, including:

Ground-state destabilization: Repulsion between the lone pairs of the adjacent nitrogen and oxygen atoms raises the energy of the ground state, thus lowering the activation energy of the reaction. Current time information in Bangalore, IN.

Transition-state stabilization: The alpha-atom can stabilize the transition state through orbital interactions.

Product stability: The thermodynamic stability of the resulting products can influence the reaction rate.

Solvent effects: The solvation of the nucleophile can play a crucial role.

Table 1: Comparison of Nucleophilic Reactivity for Normal and Alpha-Nucleophiles This table presents representative data to illustrate the alpha-effect. Actual values can vary based on substrate and reaction conditions.

| Nucleophile | pKa of Conjugate Acid | Relative Rate Constant (k_rel) | Alpha-Effect (k_rel / k_base_predicted) |

| Normal Nucleophiles | |||

| Aniline | 4.6 | 1 | 1 |

| Pyridine | 5.2 | 10 | 1 |

| Alpha-Nucleophiles | |||

| Hydrazine | 8.1 | 1,000 | >10 |

| Hydroxylamine (B1172632) | 6.0 | 5,000 | >50 |

Intramolecular Catalysis and Proton Transfer Mechanisms

The structure of amidoximes, containing both a basic amino group and an acidic N-hydroxy group, allows for intramolecular catalysis in certain reactions. This is particularly evident in acylation reactions. The reaction can proceed through a concerted mechanism where the hydroxyl group attacks the electrophilic center, and the amino group acts as a general base, accepting the proton in the transition state.

This internal assistance accelerates the reaction rate compared to analogous reactions with simple oximes or hydroxylamines that lack the appropriately positioned proton-accepting group. The efficiency of this intramolecular catalysis can be influenced by the geometry of the transition state and the pKa values of the involved functional groups.

Proton transfer is a fundamental step in many reactions catalyzed by acids or bases. In the context of amidoximes, proton transfer can occur to and from the nitrogen and oxygen atoms of the amidoxime (B1450833) group, influencing the nucleophilicity and the reaction pathway. The specific mechanism of proton transfer, whether it is a stepwise or concerted process, will depend on the substrate, solvent, and pH of the reaction medium.

Elucidation of Reaction Mechanisms for N'-hydroxy-3-methoxybutanimidamide in Organic Transformations

Direct experimental studies on the reaction mechanisms of this compound are not readily found in the surveyed literature. However, based on the principles discussed above, we can propose likely reaction pathways.

In a potential acylation reaction, the N'-hydroxy group would act as the primary nucleophile, attacking the acylating agent. The reaction would likely be facilitated by intramolecular general base catalysis from the adjacent amino group. The transition state would involve a partial transfer of the hydroxyl proton to the amino nitrogen.

This compound could also participate in reactions as a precursor to other functional groups. For example, under certain oxidative conditions, amidoximes can be converted to nitriles. Alternatively, they can be hydrolyzed to the corresponding carboxylic acids. The specific outcome would depend on the reagents and reaction conditions employed.

The Influence of Functional Groups (e.g., Methoxy (B1213986) and Hydroxyl) on Reaction Pathways and Kinetics

The reactivity of this compound is modulated by its two key functional groups: the N'-hydroxy-imidamide (amidoxime) and the 3-methoxy group.

The N'-hydroxy group is central to the molecule's nucleophilicity and its participation in the alpha-effect, as detailed in section 3.1.1. The acidity of this hydroxyl group (and the basicity of the nitrogen atoms) will be a critical determinant of the species present at a given pH, which in turn governs its reactivity. The presence of the N-hydroxy group can also introduce the possibility of side reactions, such as rearrangements or eliminations, under certain conditions.

Table 2: Predicted Influence of Functional Groups on the Reactivity of this compound This table provides a qualitative prediction based on general chemical principles.

| Functional Group | Predicted Effect on Reactivity | Potential Influence on Reaction Pathways |

| N'-hydroxy-imidamide (Amidoxime) | High nucleophilicity (alpha-effect), site of acylation and other nucleophilic attacks. | Intramolecular catalysis, potential for rearrangement or elimination reactions. |

| 3-Methoxy Group | Modest electronic influence (electron-donating), affects solubility. | May subtly enhance nucleophilicity of the amidoxime; could be cleaved under harsh conditions. |

Advanced Analytical Techniques for Comprehensive Characterization in Research

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Hyphenated MS Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis

Without primary analytical data, any attempt to generate the requested article would be purely speculative and would not meet the required standards of scientific accuracy. Further research and experimental work would be necessary to generate the data needed for a comprehensive analytical characterization of N'-hydroxy-3-methoxybutanimidamide.

Chromatographic Separations for Compound Purity and Mixture Analysis

Chromatographic techniques are pivotal for the separation and analysis of this compound. The selection of an appropriate chromatographic method is dictated by the compound's physicochemical properties, including its polarity, volatility, and thermal stability. The presence of a polar N'-hydroxyimidamide group and a methoxy (B1213986) group suggests that this compound is a polar molecule, which guides the choice of suitable chromatographic systems.

High-Performance Liquid Chromatography (HPLC) and Nano-Liquid Chromatography (nanoLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and polar compounds like this compound. sigmaaldrich.com Given the polar nature of the analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) is a highly suitable approach. hpst.czchromatographyonline.com In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a less polar organic solvent (like acetonitrile) and a smaller amount of a polar solvent (like water). This allows for the retention and separation of very polar compounds that would elute too quickly in traditional reversed-phase HPLC. mtc-usa.com For instance, a method could employ a Cogent Diamond Hydride™ column with a mobile phase of acetonitrile, water, and an additive like formic acid to ensure good peak shape. mtc-usa.com

Alternatively, ion-exchange chromatography can be effective, particularly if the imidamide group carries a charge at a specific pH. Cation-exchange chromatography has been successfully used for the analysis of guanidine, a structurally related functional group. nih.gov

Nano-Liquid Chromatography (nanoLC) offers a significant advantage in sensitivity over conventional HPLC, making it ideal for studies where sample volume is limited or the analyte is present at trace levels. When coupled with mass spectrometry, nanoLC provides a powerful tool for detecting and quantifying this compound in complex biological or environmental matrices.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. sigmaaldrich.comnih.gov Direct analysis of this compound by GC may be challenging due to its polarity and the presence of an active hydrogen on the N'-hydroxy group, which can lead to poor peak shape and thermal degradation.

To overcome these challenges, derivatization is typically required. The hydroxyl group can be converted to a more volatile and stable silyl (B83357) ether by reacting the analyte with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.net This process has been effectively used for the GC analysis of other hydroxy- and methoxy-containing aromatic compounds. researchgate.net Another approach involves the derivatization of hydroxylamine (B1172632) functionalities into oximes for GC-MS analysis. nih.gov

Once derivatized, the compound can be analyzed on a suitable GC column. A mid-polarity column, such as one with a phenyl- or cyanopropyl-based stationary phase, would be a logical starting point for method development. The analysis of lower alcohols and glycols often employs high-polarity polyethylene (B3416737) glycol (PEG) phases to achieve sharp peaks. medchemexpress.com

Advanced Multi-Dimensional Chromatographic Systems

For the analysis of this compound in highly complex samples, such as biological extracts or environmental samples, one-dimensional chromatography may not provide sufficient resolution. Advanced multi-dimensional chromatographic systems, such as two-dimensional liquid chromatography (2D-LC), offer significantly enhanced separation power. acs.orgnih.gov

A common 2D-LC setup for polar metabolites involves using HILIC in the first dimension to separate highly polar compounds, followed by reversed-phase chromatography in the second dimension to separate less polar components. acs.org This "heart-cutting" technique allows for a fraction containing the analyte of interest from the first dimension to be transferred to the second dimension for further separation, effectively reducing matrix effects and improving selectivity. acs.org Such systems, when coupled to mass spectrometry, provide a comprehensive profile of complex mixtures. nih.gov

Elemental Analysis and Other Complementary Spectroscopic Techniques

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and oxygen in a purified sample of this compound. This data is crucial for confirming the empirical and molecular formula of the compound. The theoretical elemental composition is calculated from the molecular formula, C5H12N2O2, and compared against the experimentally determined values. A close agreement, typically within ±0.4%, provides strong evidence for the compound's identity and purity. nih.gov

While chromatography provides separation and quantification, other spectroscopic techniques offer complementary structural information. Infrared (IR) spectroscopy can confirm the presence of key functional groups such as O-H, N-H, C-O, and C=N bonds. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insight into the carbon-hydrogen framework and the connectivity of atoms within the molecule, ultimately confirming the proposed structure of this compound.

Data Tables

Table 1: Theoretical Elemental Analysis of this compound

The following table presents the calculated elemental composition for the molecular formula C5H12N2O2.

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage |

| Carbon | C | 12.011 | 5 | 60.055 | 45.44% |

| Hydrogen | H | 1.008 | 12 | 12.096 | 9.15% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 21.20% |

| Oxygen | O | 15.999 | 2 | 31.998 | 24.21% |

| Total | 132.163 | 100.00% |

Note: Values are based on standard atomic weights and may vary slightly depending on the source.

Computational Chemistry and Molecular Modeling Studies of N Hydroxy 3 Methoxybutanimidamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can predict a wide array of molecular characteristics with high accuracy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. For N'-hydroxy-3-methoxybutanimidamide, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be utilized to determine its most stable three-dimensional arrangement of atoms (optimized geometry). ijcce.ac.ir These calculations would yield crucial information on bond lengths, bond angles, and dihedral angles, providing a foundational understanding of the molecule's shape and steric profile.

Illustrative Data Table: Optimized Geometrical Parameters of this compound (Theoretical)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C | 1.52 | ||

| C-N | 1.35 | ||

| N-O | 1.41 | ||

| C-O | 1.43 | ||

| C-C-C | 112.5 | ||

| C-N-O | 110.9 | ||

| H-O-N-C | 180.0 |

Note: The values in this table are hypothetical and based on typical bond lengths and angles for similar functional groups.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The energy of the HOMO is indicative of a molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. nih.govrsc.org The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov For this compound, FMO analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions.

Illustrative Data Table: FMO Analysis of this compound (Theoretical)

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | 2.1 |

| HOMO-LUMO Gap (ΔE) | 8.6 |

Note: These energy values are illustrative and would be determined by specific DFT calculations.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.gov In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-deficient and prone to nucleophilic attack. ijcce.ac.irnih.gov For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the hydroxyimidamide group, highlighting these as potential sites for interaction with electrophiles.

Hydroxyimidamides can exist in different tautomeric forms, primarily the oxime and the N-hydroxy-imidamide forms. Computational methods can be employed to calculate the relative energies of these tautomers, thereby predicting their equilibrium populations. researchgate.net By comparing the Gibbs free energies of the different tautomeric structures of this compound, researchers can determine the most stable and likely to be observed form under various conditions.

Molecular Dynamics Simulations and Conformational Landscape Analysis

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. nih.gov MD simulations of this compound in different environments (e.g., in a vacuum or in a solvent) would reveal its conformational flexibility. By analyzing the simulation trajectories, one can map the conformational landscape, identifying the most populated and energetically favorable conformations of the molecule. This information is crucial for understanding how the molecule might adapt its shape to interact with biological targets.

Ligand-Protein Interaction Studies and Molecular Docking

To explore the potential biological activity of this compound, molecular docking studies are indispensable. nih.govnih.gov This computational technique predicts the preferred orientation of a ligand when it binds to a target protein. nih.gov By docking this compound into the active site of a specific enzyme or receptor, researchers can predict the binding affinity and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net These studies are foundational for rational drug design and for understanding the molecule's mechanism of action at a molecular level.

Prediction of Binding Affinities and Molecular Recognition Modes

There is no available research data or predictive modeling that describes the binding affinities or molecular recognition modes of this compound with any biological targets.

Computational Rationalization of Observed Biological Selectivity

Without any data on the biological activity and interactions of this compound, a computational rationalization of its selectivity is not possible.

Cheminformatics Approaches and Quantitative Structure-Activity Relationship (QSAR) Analysis

No cheminformatics studies or QSAR analyses for this compound were found in the public domain. Such analyses require a dataset of structurally related compounds with measured biological activities, which does not appear to be available for this specific compound.

Mechanistic Biological Investigations of N Hydroxy 3 Methoxybutanimidamide

Exploration of Molecular Targets and Biological Pathways

To understand the biological effects of N'-hydroxy-3-methoxybutanimidamide, the initial step would be to identify its molecular targets and the biological pathways it modulates.

Identification and Validation of Protein-Ligand Interactions

The direct molecular targets of a compound are the proteins to which it binds. Identifying these interactions is crucial. Techniques such as affinity chromatography, where the compound is immobilized on a solid support to capture its binding partners from cell lysates, would be employed. Computational methods, including molecular docking, could also predict potential protein targets by simulating the interaction between this compound and known protein structures.

Once potential targets are identified, validation is essential. This can be achieved through various biophysical techniques:

Surface Plasmon Resonance (SPR): Measures the binding affinity and kinetics between the compound and its target protein in real-time.

Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding to determine the thermodynamic parameters of the interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide atomic-level information about the binding site and conformational changes upon ligand binding.

A hypothetical summary of such binding data is presented in Table 1.

Table 1: Hypothetical Protein-Ligand Interaction Data for this compound

| Target Protein | Binding Affinity (Kd) | Technique |

|---|---|---|

| Enzyme X | 5.2 µM | SPR |

| Receptor Y | 12.8 µM | ITC |

| Kinase Z | 25.1 µM | NMR |

Enzyme Modulation and Inhibition Mechanisms

Given that many drugs target enzymes, investigating the effect of this compound on various enzyme families would be a key area of research. As an amidoxime-containing compound, it might interact with enzymes that recognize similar chemical motifs.

Enzyme inhibition assays would be performed to determine if the compound reduces the activity of specific enzymes. If inhibition is observed, further studies would elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This involves measuring enzyme kinetics at various substrate and inhibitor concentrations.

For instance, if this compound were found to inhibit a hypothetical "Amidoxime Metabolizing Enzyme 1" (AME1), the kinetic data might look like that in Table 2.

Table 2: Hypothetical Enzyme Inhibition Data for this compound against AME1

| Inhibition Constant (Ki) | Mechanism of Inhibition |

|---|---|

| 2.7 µM | Competitive |

Interrogation of Cellular Signaling Cascades and Perturbed Pathways

Following target identification, the next step is to understand how the interaction of this compound with its target(s) affects cellular signaling. This involves treating cells with the compound and monitoring changes in key signaling molecules.

Techniques like Western blotting can be used to measure changes in the phosphorylation status of proteins in a signaling cascade. Reporter gene assays can be employed to assess the activation or inhibition of specific transcription factors. For example, if the compound were to affect a pathway regulated by Protein Kinase B (Akt), one might observe the changes detailed in Table 3.

Table 3: Hypothetical Effects of this compound on the Akt Signaling Pathway

| Signaling Molecule | Change upon Treatment |

|---|---|

| Phospho-Akt (Ser473) | Decreased |

| Phospho-GSK3β (Ser9) | Decreased |

| FOXO1 Nuclear Localization | Increased |

Cellular and Subcellular Localization Studies

Understanding where a compound localizes within a cell can provide clues about its mechanism of action. This is typically achieved by synthesizing a fluorescently labeled version of the compound. Live-cell imaging using confocal microscopy can then be used to visualize its distribution within different cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum.

Advanced Chemical Biology Approaches for Mechanistic Elucidation

Modern chemical biology offers powerful tools for a deeper understanding of a compound's mechanism of action.

Chemoproteomics and Functional Omics for Target Deconvolution

Chemoproteomics aims to identify the full spectrum of protein targets of a small molecule in a complex biological system. One common approach is affinity-based protein profiling (ABPP). This involves designing a probe molecule based on the structure of this compound that contains a reactive group to covalently label its targets and a reporter tag for enrichment and identification by mass spectrometry.

Functional omics approaches, such as transcriptomics (RNA-seq) and proteomics, can provide a global view of the cellular response to the compound. By analyzing changes in gene expression or protein abundance after treatment, researchers can identify perturbed pathways and infer the compound's mechanism of action.

A summary of hypothetical data from a chemoproteomics experiment is shown in Table 4.

Table 4: Hypothetical Target Profile of this compound from a Chemoproteomics Study

| Identified Protein Target | Fold Enrichment |

|---|---|

| Enzyme X | 15.2 |

| Protein A | 8.7 |

| Protein B | 4.1 |

Reporter Gene Assays and Functional Cell-Based Assays

Reporter gene assays are a fundamental tool in molecular biology and drug discovery for investigating the effect of a compound on a specific signaling pathway. nih.govnih.gov In a hypothetical study of this compound, a reporter gene assay could be employed to determine if the compound modulates the activity of a particular transcription factor or nuclear receptor. For instance, if the compound is hypothesized to target the androgen receptor, a cell line expressing this receptor along with a reporter gene (e.g., luciferase) under the control of an androgen response element would be utilized. nih.gov The cells would be treated with varying concentrations of this compound, and the resulting reporter gene expression, measured by luminescence, would indicate the compound's agonistic or antagonistic activity.

Functional cell-based assays provide insights into the physiological response of cells to a compound. njbio.com These assays are crucial for understanding a compound's mechanism of action in a more biologically relevant context. njbio.com For this compound, a functional assay could involve measuring changes in intracellular calcium levels, cell proliferation, or the secretion of a specific biomarker. For example, if the compound is being investigated for its potential role in inflammation, a functional assay might measure the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophage cells.

Hypothetical Data from a Reporter Gene Assay

| Concentration of this compound (µM) | Luciferase Activity (Relative Light Units) | Fold Induction |

|---|---|---|

| 0 (Control) | 100 | 1.0 |

| 0.1 | 150 | 1.5 |

| 1 | 500 | 5.0 |

| 10 | 2500 | 25.0 |

| 100 | 2600 | 26.0 |

Single-Molecule Studies and In Vitro Biochemical Characterization

Single-molecule studies offer a powerful approach to directly observe the interactions between a compound and its biological target at the molecular level. Techniques such as single-molecule Förster resonance energy transfer (smFRET) or atomic force microscopy could hypothetically be used to study the binding kinetics and conformational changes induced by this compound upon interaction with a purified target protein.

In vitro biochemical characterization would involve assays using purified enzymes or proteins to quantify the direct effect of this compound. For example, if the compound is a suspected enzyme inhibitor, its inhibitory potency (IC₅₀) would be determined by measuring the enzyme's activity at various concentrations of the compound. These assays are critical for confirming direct target engagement and understanding the biochemical mechanism of action.

Hypothetical Data from an In Vitro Enzyme Inhibition Assay

| Concentration of this compound (nM) | Enzyme Activity (% of Control) | % Inhibition |

|---|---|---|

| 1 | 95 | 5 |

| 10 | 80 | 20 |

| 100 | 52 | 48 |

| 1000 | 15 | 85 |

| 10000 | 5 | 95 |

Development of Structure-Activity Relationships (SAR) Based on Mechanistic Insights

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. nih.govnih.gov Based on the mechanistic insights gained from the aforementioned assays, a focused SAR campaign for this compound would be initiated. This involves the systematic synthesis of analogs of the parent compound and evaluating their activity.

For example, if the hydroxyl group of this compound is found to be crucial for its activity, analogs could be synthesized where this group is replaced with other functionalities (e.g., a methoxy (B1213986) group, a hydrogen atom, or a halogen) to probe the importance of hydrogen bonding. Similarly, modifications to the methoxybutanimidamide core would be explored to optimize potency, selectivity, and pharmacokinetic properties.

Hypothetical SAR Data for Analogs of this compound

| Compound | Modification | IC₅₀ (nM) |

|---|---|---|

| This compound | Parent Compound | 100 |

| Analog 1 | Replacement of -OH with -OCH₃ | >10,000 |

| Analog 2 | Replacement of -OH with -H | 5,000 |

| Analog 3 | Replacement of 3-methoxy with 3-ethoxy | 80 |

| Analog 4 | Replacement of butanimidamide with propanimidamide | 250 |

Based on a comprehensive search of available scientific literature and chemical databases, there is currently no specific research data or published studies for the compound "this compound." This lack of information makes it impossible to generate a scientifically accurate and informative article about its future research directions as outlined.

Therefore, the requested article cannot be generated. Further research and initial studies on the synthesis, characterization, and biological evaluation of this compound are necessary before future research directions can be meaningfully explored and discussed.

Q & A

Q. What are the recommended synthetic routes for N'-hydroxy-3-methoxybutanimidamide, and how can reaction conditions be optimized?

The synthesis of this compound derivatives typically involves coupling reactions using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to activate carboxyl groups for amide bond formation . Optimization parameters include:

- Temperature : Maintaining 0–4°C during coupling to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reagent solubility and reaction efficiency.

- Stoichiometry : A 1:1.2 molar ratio of carboxyl to amine groups ensures complete activation . For methoxy-substituted analogs, methoxybenzamide synthesis methods (e.g., nucleophilic substitution or amidation) provide a template, emphasizing pH control (6.5–7.5) to stabilize intermediates .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

Key methods include:

- Mass spectrometry (MS) : Determines molecular weight and fragmentation patterns (e.g., using NIST reference data for validation) .

- Infrared spectroscopy (IR) : Identifies functional groups (e.g., hydroxyimino C=N-O stretch near 1650 cm⁻¹) .

- HPLC : Validates purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the key considerations for designing stability studies of this compound under various pH and temperature conditions?

Stability protocols should:

- Use buffered solutions (e.g., PBS pH 7.4) to mimic physiological conditions .

- Test degradation kinetics at elevated temperatures (40–60°C) to predict shelf life via Arrhenius modeling.

- Monitor hydrolytic cleavage of the hydroxyimino group using LC-MS to identify degradation products .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic reactions?

The methoxy group acts as an electron-donating substituent, increasing electron density on the benzene ring and enhancing resonance stabilization of intermediates. This reduces electrophilicity at the hydroxyimino group, requiring stronger nucleophiles (e.g., Grignard reagents) for substitution. Computational studies (DFT) can model charge distribution to predict reaction sites .

Q. What strategies are effective for functionalizing this compound to enhance its bioactivity?

Functionalization approaches include:

- Bioconjugation : Attach targeting moieties (e.g., peptides) via EDC/NHS-mediated coupling to the hydroxyimino group .

- Heterocyclic modifications : Introduce thiazole or pyridine rings (e.g., via Suzuki-Miyaura cross-coupling) to improve binding affinity with enzymatic targets .

- Protonation tuning : Modify the methoxy group to alter pKa and enhance membrane permeability .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from:

- Stereochemical variations : Use chiral HPLC or X-ray crystallography to confirm stereochemistry .

- Assay conditions : Standardize cell-based assays (e.g., IL-6 inhibition) with controls for serum interference .

- Metabolic stability : Compare hepatic microsome stability across species to identify species-specific metabolism .

Q. What in silico methods are suitable for predicting the binding affinity of this compound with target enzymes?

Molecular docking (e.g., AutoDock Vina) can model interactions with active sites using crystal structures of homologous enzymes (e.g., MMP3 or IL-6 receptors) . Molecular dynamics simulations (50 ns trajectories) assess binding stability, while QSAR models correlate substituent electronic parameters (Hammett constants) with inhibitory potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.